2,4,6-Trinitrotoluene

Description

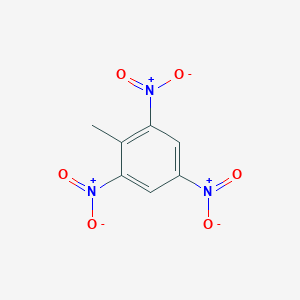

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSSULHKWOKEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6, Array | |

| Record name | TNT, WETTED WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024372 | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tnt, wetted with not less than 30% water appears as a slurry of a yellow water-insoluble crystalline solid. Can burn, although difficult to ignite. When water has been driven off or evaporated the residue is easily ignited, burns vigorously, and is highly explosive. Produces toxic oxides of nitrogen during combustion. May explode under exposure to intense heat. Primary hazard is blast of an explosion, not flying projectiles or fragments., Trinitrotoluene, dry or wetted with less than 30 percent water, by mass appears as an explosive solid. Primary hazard is from effects of a blast. Not designed to produce significant fragmentation or throw projectiles. May explode under exposure to intense heat or fire., Other Solid; Pellets or Large Crystals, Colorless to pale-yellow, odorless solid or crushed flakes; [NIOSH], COLOURLESS-TO-YELLOW CRYSTALS., Colorless to pale-yellow, odorless solid or crushed flakes. | |

| Record name | TNT, WETTED WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 2-methyl-1,3,5-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/147 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

464 °F at 760 mmHg EXPLODES (NTP, 1992), 240 °C (explodes), 464 °F (explodes), 464 °F (Explodes) | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/147 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

(Explodes) (NIOSH, 2023), explodes, ? (Explodes) | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/147 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 115 mg/L at 23 °C, Sol less than 2,4,6-trinitrophenol in alc, ether, carbon disulfide, About 0.01% in water at 25 °C. 1 g/700 ml boiling water, Solubilities in various solvents at 18 °C. [Table#2876], For more Solubility (Complete) data for 2,4,6-TRINITROTOLUENE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.013, (77 °F): 0.01% | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trinitrotoluene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.654 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.654 at 20 °C/4 °C, 1.65 g/cm³, 1.65 | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/147 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.85 (Air = 1), Relative vapor density (air = 1): 7.85 | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.046 mmHg (NTP, 1992), 0.00000802 [mmHg], 8.02X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.0002 mmHg | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/147 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Tetranitromethane /is/ an impurity /of crude 2,4,6-trinitrotoluene/., 2,4,6-Trinitrotoluene is purified by the addn of a concn soln of sodium sulfite to extract isomers and impurities. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic rhombohedra from alc; commercial crystals (needles) are yellow, Colorless to pale-yellow solid or crushed flakes | |

CAS No. |

118-96-7 | |

| Record name | TNT, WETTED WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinitrotoluene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methyl-1,3,5-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H43RF5TRM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/147 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene, 2,4,6-trinitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XU2AB98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

177.6 °F (NTP, 1992), 80.1 °C, 177.6 °F, 176 °F | |

| Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trinitrotoluene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,6-TRINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/147 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,6-Trinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Toxicological Effects of 2,4,6-Trinitrotoluene on Microbial Communities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trinitrotoluene (TNT), a widely used explosive, is a significant environmental contaminant due to its toxicity and persistence. This technical guide provides a comprehensive overview of the toxicological effects of TNT on microbial communities. It details the mechanisms of TNT toxicity, its impact on microbial diversity and function, and the metabolic pathways involved in its degradation. This document summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and visualizes complex biological processes to support researchers in this field.

Introduction

The extensive use of this compound (TNT) in military and industrial applications has led to widespread contamination of soil and groundwater.[1] TNT and its degradation products are toxic, mutagenic, and carcinogenic, posing a significant threat to ecosystems and human health.[2][3] Understanding the interactions between TNT and microbial communities is crucial for developing effective bioremediation strategies. This guide synthesizes current knowledge on the toxicological impacts of TNT on microorganisms, offering a technical resource for researchers and professionals.

Mechanisms of TNT Toxicity

The toxicity of TNT to microorganisms is primarily attributed to its chemical structure and metabolic intermediates. The electron-withdrawing nature of the three nitro groups makes the aromatic ring susceptible to reductive attacks by microbial enzymes.[4]

Key Mechanisms:

-

Formation of Reactive Intermediates: The microbial reduction of TNT's nitro groups produces highly reactive and toxic intermediates, such as nitroso and hydroxylamino derivatives.[4] These intermediates can cause cellular damage by reacting with macromolecules like DNA and proteins.[3]

-

Oxidative Stress: The metabolism of TNT can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within microbial cells.[3] This can result in damage to cellular components and a depletion of antioxidant enzymes.[5]

-

Inhibition of Enzymatic Activity: TNT and its metabolites can inhibit the activity of essential microbial enzymes. For example, hydroxylaminodinitrotoluenes, intermediates in TNT degradation, have been shown to inhibit the activity of lignin peroxidase in fungi.[6]

Impact on Microbial Community Structure and Diversity

TNT contamination significantly alters the structure and diversity of soil and aquatic microbial communities. This selection pressure favors the proliferation of TNT-resistant and-degrading microorganisms while inhibiting the growth of sensitive species.

-

Reduced Diversity: Exposure to high concentrations of TNT generally leads to a decrease in overall microbial diversity.[7] This is evidenced by lower total cell counts, fewer colony-forming units (CFUs), and reduced amounts of extractable DNA from contaminated soils.[7]

-

Shift in Community Composition: TNT contamination causes a distinct shift in the microbial community composition. Studies have consistently shown a predominance of bacteria from the families Pseudomonadaceae and Xanthomonadaceae in TNT-contaminated environments.[7] Other families that have been observed to increase in relative abundance include Comamonadaceae and Caulobacteraceae.[7] In contrast, the abundance of other groups, such as Actinobacteria and Verrucomicrobia, may decrease.[8]

Quantitative Data on TNT Toxicity

The toxic effects of TNT on microbial processes can be quantified using various ecotoxicological endpoints. The following tables summarize key quantitative data from the literature.

| Microbial Process | IC50 (mg TNT/kg soil) | Soil Type | Reference(s) |

| Nitrification | 51 | Field Contaminated Soil | [9] |

| Denitrification (N2OR activity) | 26 | Field Contaminated Soil | [9] |

| Denitrification (NaR+NiR+NOR activity) | 400 | Field Contaminated Soil | [9] |

Table 1: IC50 Values of TNT for Key Microbial Processes in Soil

| TNT Concentration | Effect on Microbial Community | Reference(s) |

| High Concentrations (e.g., 1.4 and 28.5 g/kg soil) | Decrease in extractable DNA over time. Shift in community to dominance by Pseudomonadaceae, Xanthomonadaceae, Comamonadaceae, and Caulobacteraceae within 7 days. | [7] |

| 100 mg/L | Upregulation of azoreductase and genes related to detoxification and stress response in Pseudomonas sp. TNT3. | [10] |

| 120 mg/L | 100% degradation by Penicillium flavidum within 7 days. | [11] |

Table 2: Effects of Different TNT Concentrations on Microbial Communities

Microbial Degradation of TNT

Microorganisms have evolved diverse metabolic pathways to transform and, in some cases, mineralize TNT. These pathways can be broadly categorized as aerobic and anaerobic.

Aerobic Degradation

Under aerobic conditions, the initial step in TNT degradation is the reduction of one or more nitro groups by nitroreductase enzymes.

-

Bacterial Degradation: Aerobic bacteria such as Pseudomonas, Burkholderia, and Rhodococcus can reduce TNT to aminodinitrotoluenes (ADNTs) and diaminonitrotoluenes (DANTs). However, these are often dead-end products that can polymerize to form recalcitrant azoxy compounds.[12] Some bacteria can utilize TNT as a nitrogen source by releasing nitrite from the aromatic ring.[6]

-

Fungal Degradation: White-rot fungi, such as Phanerochaete chrysosporium, are capable of mineralizing TNT under ligninolytic conditions. They utilize extracellular peroxidases (lignin peroxidase and manganese peroxidase) to degrade TNT and its reduced intermediates.[6]

Anaerobic Degradation

Anaerobic conditions generally favor more complete reduction of TNT's nitro groups.

-

Complete Reduction to Triaminotoluene (TAT): Anaerobic bacteria, including species of Clostridium and Desulfovibrio, can reduce all three nitro groups of TNT to form 2,4,6-triaminotoluene (TAT).[13] While TAT is less toxic than TNT, its subsequent degradation is often slow.

-

TNT as an Electron Acceptor: Some bacteria can use TNT as a terminal electron acceptor in their respiratory chain, linking its reduction to ATP synthesis.[6]

Signaling Pathways and Cellular Responses

The exposure of microorganisms to TNT triggers a complex network of cellular responses aimed at detoxification and survival.

Caption: General cellular response to TNT exposure in microorganisms.

Proteomic studies have identified the upregulation of several key proteins in response to TNT exposure. In the yeast Yarrowia lipolytica, proteins involved in TNT transformation include NADH flavin oxidoreductases and NAD(P)+-dependent aldehyde dehydrogenases.[14] Additionally, stress response proteins such as superoxide dismutase (SOD), catalase, and glutathione S-transferase are also upregulated to combat oxidative stress.[14] In Pseudomonas sp. HK-6, proteins involved in alginate biosynthesis (Alg8, AlgB), nitrite reduction (NirB), and oxidative stress response (AhpC/Tsa family) are induced by TNT.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the toxicological effects of TNT on microbial communities.

Soil Microcosm Study

This protocol describes a typical laboratory experiment to assess the impact of TNT on soil microbial communities.

Objective: To evaluate the effects of different TNT concentrations on microbial community structure and function in a controlled soil environment.

Materials:

-

Test soil, sieved (<2 mm)

-

This compound (TNT)

-

Acetone (or other suitable solvent)

-

Sterile deionized water

-

Glass vials (e.g., 40 mL amber vials with Teflon-lined caps)

-

Incubator

-

Analytical balance

Procedure:

-

Soil Preparation: Air-dry the soil and sieve it to <2 mm to ensure homogeneity. Determine the water holding capacity of the soil.

-

Spiking with TNT: Prepare stock solutions of TNT in acetone at various concentrations.

-

Add the required volume of TNT stock solution to pre-weighed aliquots of soil (e.g., 5 g) in the amber vials to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 mg TNT/kg soil).

-

Allow the acetone to evaporate completely in a fume hood. A solvent-only control should be included.

-

Moisture Adjustment: Adjust the moisture content of the soil in each vial to a specific percentage of its water holding capacity (e.g., 60%) using sterile deionized water.

-

Incubation: Seal the vials and incubate them in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 7, 14, 28, 60 days).

-

Sampling: At each time point, sacrifice triplicate vials from each treatment for downstream analysis (e.g., DNA extraction, enzyme assays, chemical analysis).

Caption: Workflow for a soil microcosm experiment studying TNT effects.

Shotgun Metagenomic Analysis of Soil Microbial Communities

This protocol outlines a typical workflow for shotgun metagenomic sequencing to analyze the taxonomic and functional diversity of microbial communities in TNT-contaminated soil.

Objective: To characterize the genetic potential and community structure of microorganisms in response to TNT contamination.

Procedure:

-

DNA Extraction: Extract total genomic DNA from soil samples using a commercial kit optimized for soil (e.g., DNeasy PowerSoil Kit).

-

DNA Quantification and Quality Control: Quantify the extracted DNA using a fluorometric method (e.g., Qubit) and assess its purity using a spectrophotometer (A260/A280 and A260/A230 ratios). Check for DNA integrity via gel electrophoresis.

-

Library Preparation:

-

Fragment the high-quality DNA to a desired size (e.g., 350 bp).

-

Perform end-repair, A-tailing, and ligation of sequencing adapters with unique indices for multiplexing.

-

Amplify the library using PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Quality Control: Trim raw sequencing reads to remove adapters and low-quality bases using tools like Trimmomatic or Fastp.

-

Host DNA Removal: If applicable, map reads against a host genome to remove contaminating DNA.

-

Metagenomic Assembly: Assemble the quality-filtered reads into longer contiguous sequences (contigs) using assemblers like MEGAHIT or SPAdes.

-

Gene Prediction and Annotation: Predict genes from the assembled contigs using tools like Prodigal. Annotate the predicted genes against functional databases (e.g., KEGG, CAZy, Pfam) using tools like Prokka or DIAMOND.

-

Taxonomic Binning: Assign taxonomic labels to contigs or reads using tools like Kraken2 or MetaPhlAn to determine the community composition.

-

Genome Binning: Group contigs into metagenome-assembled genomes (MAGs) using tools like MetaBAT2 or MaxBin2.

-

Statistical Analysis: Perform comparative analyses of taxonomic and functional profiles between different treatment groups.

-

Caption: Bioinformatic pipeline for shotgun metagenomic analysis.

Nitroreductase Enzyme Assay

This protocol describes a colorimetric assay to measure the activity of nitroreductase enzymes in microbial cultures or soil extracts. This assay is adapted from protocols for nitrate reductase, as both involve the measurement of nitrite.

Objective: To quantify the activity of enzymes responsible for the initial reduction of TNT's nitro groups.

Materials:

-

Microbial cell lysate or soil protein extract

-

NAD(P)H

-

Potassium nitrate (KNO3) as a substrate

-

Reaction buffer (e.g., phosphate buffer, pH 7.5)

-

Sulfanilamide solution

-

N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution

-

Sodium nitrite (NaNO2) for standard curve

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Extraction: Prepare a crude cell extract by sonication or other lysis methods, or extract proteins from soil samples.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NAD(P)H, KNO3, and the enzyme extract.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined time (e.g., 30-60 minutes).

-

Stopping the Reaction: Terminate the reaction by adding the sulfanilamide solution, followed by the NED solution. This will form a colored azo compound with any nitrite produced.

-

Color Development: Allow the color to develop for a set amount of time (e.g., 15 minutes) at room temperature.

-

Measurement: Measure the absorbance of the solution at 540 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite produced in the enzymatic reaction.

-

Calculation: Calculate the enzyme activity, typically expressed as nmol of nitrite produced per minute per mg of protein.

Conclusion

The toxicological effects of this compound on microbial communities are multifaceted, involving direct toxicity from the parent compound and its metabolic intermediates, as well as significant shifts in microbial community structure and function. A thorough understanding of these interactions, supported by robust experimental data, is essential for the development of effective bioremediation strategies for TNT-contaminated sites. This guide provides a foundational resource for researchers, summarizing key data, detailing essential experimental protocols, and visualizing complex biological processes to facilitate further investigation into this critical area of environmental science.

References

- 1. scribd.com [scribd.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic activation of this compound; a case for ROS-induced cell damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Proteomic Analysis of this compound Degrading Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metagenomic Analysis for Evaluating Change in Bacterial Diversity in TPH-Contaminated Soil after Soil Remediation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Proteomic Analysis of this compound Degrading Yeast Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Integrative workflows for metagenomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Degradation of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Proteomic Analysis of this compound Degrading Yeast Yarrowia lipolytica [frontiersin.org]

- 15. Comparative analysis of this compound (TNT)-induced cellular responses and proteomes in Pseudomonas sp. HK-6 in two types of media - PubMed [pubmed.ncbi.nlm.nih.gov]

History and discovery of 2,4,6-Trinitrotoluene

An In-depth Technical Guide on the History and Discovery of 2,4,6-Trinitrotoluene (TNT)

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and development of this compound (TNT). It details the initial synthesis by Julius Wilbrand, the subsequent discovery of its explosive properties by Carl Häussermann, and its eventual adoption as a primary military explosive. The document outlines the evolution of manufacturing processes, from early laboratory methods to large-scale industrial production. Key chemical and physical properties are summarized, and detailed experimental protocols for its synthesis are provided. This guide is intended for researchers, scientists, and professionals in related fields, offering a structured and technical examination of this historically significant chemical compound.

Introduction

This compound, commonly known as TNT, is a yellow, solid organic nitrogen compound that is one of the most widely known and utilized explosives.[1][2] Its history is marked by a significant delay between its initial synthesis and the recognition of its explosive potential. Originally developed as a dye, its unique properties of low sensitivity to shock and friction, coupled with a low melting point suitable for cast-loading into munitions, led to its widespread adoption by military forces in the early 20th century.[3][4][5][6][7] This guide explores the key milestones in the journey of TNT from a laboratory curiosity to a benchmark for explosive power.

History and Discovery

Initial Synthesis

TNT was first synthesized in 1863 by the German chemist Julius Wilbrand.[3][8][9][10] Wilbrand was experimenting with the nitration of toluene, seeking to create new yellow dyes.[11][12][13][14][15] The resulting compound, this compound, proved to be an effective dye, and for nearly three decades, its primary application was in this capacity.[3][9]

Discovery of Explosive Properties

The explosive potential of TNT was not recognized until 1891, when another German chemist, Carl Häussermann, documented its properties.[3][5][9] The primary reason for this delayed discovery was TNT's remarkable insensitivity to detonation compared to other explosives known at the time.[3][5][8][12] Its stability meant that it could not be detonated easily without a suitable initiator, a property that was initially seen as a drawback but would later become its greatest asset.[2]

Military Adoption and Widespread Use

The German armed forces were the first to recognize the military advantages of TNT's stability and began filling artillery shells with it in 1902.[3][8][9][11] This provided a significant tactical advantage; TNT-filled armor-piercing shells could penetrate the armor of enemy ships before exploding, maximizing damage, whereas the British equivalent, Lyddite (picric acid), tended to detonate on impact.[3][5] The British military began replacing Lyddite with TNT in 1907.[3][5][9]

The United States commenced large-scale manufacturing of TNT in 1916, driven by the demands of World War I.[4][11] During this period, female munition workers handling the chemical developed yellow skin, earning them the nickname "canary girls".[3] TNT's use continued to grow, and it was produced in enormous quantities for World War II, solidifying its status as a standard military explosive.[4][10][11]

Physicochemical Properties

TNT is a pale yellow, odorless crystalline solid at room temperature.[1][4][7][16] Its low melting point allows it to be safely melted with steam and poured into shell casings, a process known as melt-casting.[2][3] Its chemical stability and insensitivity to shock and friction make it relatively safe to handle and store.[3][5] The explosive yield of TNT is the standard comparative measure for the energy released in large explosions, rated in kilotons or megatons of TNT equivalent.[3][5][8]

Data Presentation: Key Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₂(NO₂)₃CH₃ |

| Molecular Weight | 227.1 g/mol [16] |

| Appearance | Pale yellow, odorless solid[1][4][16] |

| Melting Point | 80.8 °C (177.6 °F)[2][16] |

| Boiling Point | 240 °C (464 °F) (explodes)[2][11][16] |

| Density | 1.65 g/cm³[16] |

| Heat of Detonation | 4.184 MJ/kg (used to define a tonne of TNT)[5] |

| Detonation Velocity | 6,900 m/s |

| Vapor Pressure | 0.0002 mmHg[16] |

| Water Solubility | Approx. 130 mg/L at 20°C[4] |

Experimental Protocols: Synthesis of this compound

The industrial production of TNT is typically a three-step process involving the progressive nitration of toluene. Laboratory synthesis can be achieved in a two-step process.

Industrial Three-Step Nitration Process

This process carefully controls temperature and acid concentration to add nitro groups sequentially.

-

Step 1: Mononitration. Toluene is nitrated with a mixture of sulfuric and nitric acid to produce mononitrotoluene (MNT).[3][8] The temperature is carefully controlled to prevent further nitration. The resulting MNT is then separated.

-

Step 2: Dinitration. The separated MNT is re-nitrated with a stronger acid mixture or at a higher temperature to form dinitrotoluene (DNT).[3][8]

-

Step 3: Trinitration. The DNT is nitrated in the final step to this compound (TNT) using a highly concentrated anhydrous mixture of nitric acid and fuming sulfuric acid (oleum).[3][8]

-

Purification. The crude TNT is purified through a process called sulfitation. It is washed with an aqueous sodium sulfite solution to remove less stable isomers and other unwanted byproducts.[3] The wastewater from this process is known as "red water" and is a significant pollutant.[3]

Laboratory Two-Step Synthesis

A common laboratory preparation involves two main stages.

-

Nitration to Dinitrotoluene. A nitrating mixture is prepared using concentrated nitric acid and concentrated sulfuric acid. Toluene is slowly added to this mixture while cooling to maintain a controlled temperature. This reaction yields a mixture of mono- and di-nitrotoluene isomers.[3]

-

Separation and Washing. The nitrated toluene mixture is separated from the acid. It is then washed with a dilute sodium bicarbonate solution to neutralize and remove residual acids and oxides of nitrogen.[3]

-

Nitration to Trinitrotoluene. The washed mixture of nitrated toluenes is carefully nitrated again using a more potent mixture of fuming nitric acid and sulfuric acid to yield this compound.[3]

-

Purification. The final product can be purified by recrystallization from a suitable organic solvent, such as ethanol, to yield yellow needles.[17]

Visualizations

Diagram 1: Timeline of TNT Discovery and Adoption

Caption: Key milestones in the history of this compound.

Diagram 2: Industrial Synthesis Workflow of TNT

Caption: Three-step industrial synthesis of this compound.

Diagram 3: Logical Relationship of Key TNT Properties

Caption: Key properties leading to TNT's widespread military use.

Conclusion

The discovery and development of this compound is a classic example of a substance whose true potential was realized long after its initial creation. Its journey from a simple yellow dye to the benchmark for explosive power was driven by its unique combination of stability, safety, and effectiveness. While its use has led to significant environmental and health concerns, particularly from manufacturing waste and unexploded ordnance, its historical impact on military and industrial applications is undeniable.[3][4][7][10] The study of TNT's history provides valuable insights into the evolution of chemical technology and its profound influence on global history.

References

- 1. This compound (TNT) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 2. Trinitrotoluene (TNT) | Britannica [britannica.com]

- 3. TNT - Wikipedia [en.wikipedia.org]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. bootcampmilitaryfitnessinstitute.com [bootcampmilitaryfitnessinstitute.com]

- 6. Taking a sample of T. N. T. | Australian War Memorial [awm.gov.au]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. military-history.fandom.com [military-history.fandom.com]

- 9. benchchem.com [benchchem.com]

- 10. Why is TNT dangerous? [dsm.museum]

- 11. Trinitrotoluene Properties, Uses & Preparation | Study.com [study.com]

- 12. reddit.com [reddit.com]

- 13. Julius Wilbrand - Wikipedia [en.wikipedia.org]

- 14. sciencing.com [sciencing.com]

- 15. acs.org [acs.org]

- 16. osha.gov [osha.gov]

- 17. This compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Military-Grade TNT

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of military-grade 2,4,6-trinitrotoluene (TNT). The information is presented to meet the needs of a scientific audience, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Chemical Identity and Structure

This compound, commonly known as TNT, is a nitroaromatic explosive. Its chemical structure consists of a toluene molecule nitrated at the 2, 4, and 6 positions of the aromatic ring.

-

Chemical Name: 2-methyl-1,3,5-trinitrobenzene[1]

Military-grade TNT is a highly purified substance, typically exceeding 99% purity.[9] However, trace amounts of manufacturing byproducts and isomers are present and can be characterized to determine the material's origin.[1][9]

The manufacturing process of TNT, which involves the multi-stage nitration of toluene, inevitably leads to the formation of various impurities. These are primarily other isomers of trinitrotoluene and dinitrotoluene. Common impurities include:

-

2,4-Dinitrotoluene (2,4-DNT)

-

2,6-Dinitrotoluene (2,6-DNT)

-

Other TNT isomers (e.g., 2,3,4-TNT, 2,4,5-TNT)[9]

-

Amino-dinitrotoluene isomers (formed from the reduction of nitro groups)

The presence and relative abundance of these impurities can serve as a "fingerprint" for a specific batch of TNT.[9]

Physical and Chemical Properties

The physical and chemical properties of military-grade TNT are summarized in the tables below. These characteristics are crucial for its application as a military explosive, dictating its stability, handling safety, and performance.

Table 1: Physical Characteristics of Military-Grade TNT

| Property | Value | Notes |

| Appearance | Pale yellow crystalline solid[1][2][6][10] | Can be in the form of flakes, prills, or cast blocks.[1][2][11] |

| Density | 1.654 g/cm³[1][2][6][12] | This is the crystal density. Cast density can be slightly lower. |

| Melting Point | 80.1 - 80.35 °C (176.2 - 176.63 °F)[1][2][7][10][13] | Low melting point allows for melt-casting into munitions.[10][14] |

| Boiling Point | 240 °C (464 °F) with decomposition[1][2][7][10][12] | Explodes before boiling at atmospheric pressure. |

| Vapor Pressure | 0.0002 mmHg (1.99 x 10⁻⁴ mm Hg) at 20 °C[1][2][12][13][15] | Low volatility, but detectable for trace analysis. |

| Solubility in Water | 0.13 g/L at 20 °C[1][2][12] | Sparingly soluble, which allows for use in wet environments.[1][16] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, ether, and pyridine.[1][2][6][12] | Good solubility in organic solvents facilitates analysis and purification. |

Table 2: Explosive and Chemical Characteristics of Military-Grade TNT

| Property | Value | Notes |

| Detonation Velocity | 6,900 - 6,950 m/s[12][14][15][17][18] | Dependent on density and confinement. |

| Heat of Explosion | Approximately 4,184 kJ/kg | |

| Oxygen Balance | -74%[19][20][21][22] | Significantly oxygen-negative, resulting in soot production upon detonation.[1] |

| Shock Sensitivity | Insensitive[1][15] | Requires a booster charge for detonation.[1][14] |

| Friction Sensitivity | Insensitive[15] | Safe to handle under normal conditions. |

Experimental Protocols

This section details the methodologies for determining some of the key characteristics of military-grade TNT. These protocols are based on standard military and scientific testing procedures.

Objective: To identify and quantify the manufacturing impurities in a sample of military-grade TNT.

Methodology: A vacuum-outlet GC-MS method provides rapid and robust analysis.[1][21]

-

Sample Preparation: A small, precisely weighed sample of TNT is dissolved in a suitable solvent, such as acetone or chloroform, to a known concentration.

-

Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC. A cooled, temperature-programmable injector can be used to minimize thermal decomposition of thermally labile impurities.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the different components of the mixture based on their volatility and interaction with the stationary phase. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute all compounds of interest.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting charged fragments are separated by their mass-to-charge ratio.

-

Data Analysis: The mass spectrum of each eluting compound is recorded, providing a unique fragmentation pattern that can be used for identification by comparison to a spectral library. For quantification, selected-ion monitoring (SIM) can be used to increase sensitivity for specific impurities.[16] The concentration of each impurity is determined by comparing its peak area to that of a known standard.

Objective: To determine the speed at which the detonation wave propagates through a sample of TNT.

Methodology: Several methods exist, including electrical and optical techniques.[3][23] The rate stick test is a common approach.[6]

-

Charge Preparation: A cylindrical charge of TNT of a specific diameter and density is prepared. For cast TNT, the material is melted and poured into a cylindrical mold. For pressed TNT, the powder is compacted to the desired density.

-

Probe Placement: Ionization probes or optical fibers are placed at precisely known distances along the length of the explosive cylinder.[3][6]

-

Initiation: The explosive charge is initiated at one end using a detonator and booster of sufficient strength to ensure a stable detonation is achieved.

-

Data Acquisition: As the detonation wave travels down the cylinder, it triggers each probe in sequence.

-

Electrical Method: Ionization probes consist of two closely spaced conductors. The highly ionized detonation front creates a short circuit between the conductors, generating an electrical pulse.[3][20]

-

Optical Method: The intense light from the detonation front is captured by optical fibers and transmitted to fast photodetectors, which convert the light signals into electrical pulses.[3][23]

-

-

Calculation: The time intervals between the signals from consecutive probes are recorded using a high-speed oscilloscope or a digital chronometer. The detonation velocity (D) is calculated using the formula: D = L / t where L is the distance between two probes and t is the time interval recorded between their signals. The average velocity over several intervals is typically reported.

Objective: To measure the amount of heat released during the detonation of TNT under conditions of constant volume.

Methodology: A bomb calorimeter is used to contain the explosion and measure the resulting temperature change.[11][24][25][26]

-

Sample Preparation: A precisely weighed sample of TNT is placed inside a strong, sealed container known as a "bomb". The bomb is typically made of stainless steel.[24]

-

Calorimeter Setup: The bomb is placed in a well-insulated outer container (calorimeter) filled with a known mass of water. The calorimeter is equipped with a high-precision thermometer and a stirrer.

-

Initiation: The TNT sample is detonated remotely using an electrical fuse.

-

Temperature Measurement: The heat released by the explosion is absorbed by the bomb and the surrounding water, causing the temperature of the system to rise. The temperature is carefully monitored and recorded until it reaches a maximum and then begins to slowly cool.

-

Calculation: The heat of explosion (Q) is calculated using the formula: Q = (C_cal * ΔT) / m where:

-

C_cal is the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid).[24]

-

ΔT is the corrected temperature rise of the water.

-